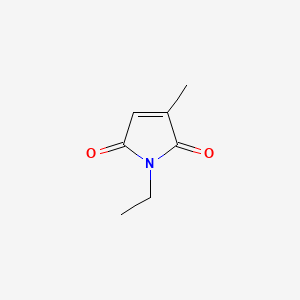1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
CAS No.: 31217-72-8
Cat. No.: VC1962605
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31217-72-8 |
|---|---|
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | 1-ethyl-3-methylpyrrole-2,5-dione |
| Standard InChI | InChI=1S/C7H9NO2/c1-3-8-6(9)4-5(2)7(8)10/h4H,3H2,1-2H3 |
| Standard InChI Key | NKHIHGVHWGKXMQ-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C=C(C1=O)C |
| Canonical SMILES | CCN1C(=O)C=C(C1=O)C |
Introduction
1-Ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, also known as N-ethyl-2-methylmaleimide, is a five-membered cyclic compound featuring a pyrrole ring with two carbonyl groups. Its molecular formula is C₇H₉NO₂, and it has a molecular weight of approximately 139.15 g/mol. This compound is derived from maleic acid and contains an amide functional group, making it reactive toward thiols.
Synthesis Methods
The synthesis of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with ethylamine, followed by dehydration. This process can be carried out under mild reaction conditions using a palladium-catalyzed cyclization reaction of alkynes with isocyanides.
Applications
This compound has a wide range of applications in various fields:
-
Chemistry: Used in the synthesis of polymers and copolymers with promising properties such as high thermal stability and dielectric constant.
-
Biology: Utilized to modify cysteine residues in proteins and peptides, making it a valuable tool in enzymology and protein studies.
-
Medicine: Employed to probe the functional role of thiol groups in enzymes and as an inhibitor of deubiquitinases.
-
Industry: Used in the manufacturing of aerospace and electronic parts due to its excellent performance in polymer applications.
Biological Activity
1-Ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione exhibits diverse biological activities, including interactions with biological macromolecules. It targets thiol groups in proteins and peptides, forming strong C-S bonds through virtually irreversible reactions. This action results in the inhibition of enzymes containing reactive cysteinyl residues, essential for their catalytic activity.
Comparison with Similar Compounds
Similar compounds to 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione include other N-substituted maleimides. For example, N-(1-phenylethyl)maleimide is used for derivatization of biological thiols but leads to more extensive side reactions compared to N-ethyl-2-methylmaleimide.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-1H-pyrrole-2,5-dione | C₅H₅NO₂ | Lacks ethyl substituent; simpler structure |
| 1-(tert-butyl)-1H-pyrrole-2,5-dione | C₇H₉NO₂ | Contains a tert-butyl group; sterically bulkier |
| 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione | C₉H₁₃N₂O₂ | Additional amino group; potential for biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume